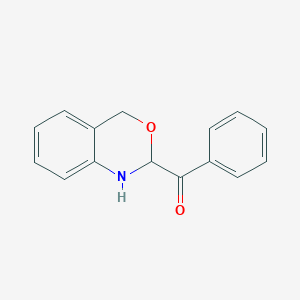
Methanone, (1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl- is an organic compound belonging to the benzoxazine family. Benzoxazines are known for their unique heterocyclic structures, which consist of a benzene ring fused with an oxazine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanone, (1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl- typically involves the condensation of o-aminobenzyl alcohols with aldehydes or ketones. One common method is the reaction of 2-aminophenol with chloroacetyl chloride in refluxing methylisobutylketone (MIBK) in the presence of aqueous sodium bicarbonate . Another method involves the reaction of 2-aminophenols with α-bromo-γ-butyrolactone in N,N-dimethylformamide (DMF) in the presence of potassium carbonate or sodium hydride at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methanone, (1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
Methanone, (1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methanone, (1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it acts by producing hydroxamic acids from hydroxamic acid glucosides, which play a role in plant defense . In medicinal applications, it inhibits HIV-1 reverse transcriptase by binding to the enzyme and preventing viral replication .
Comparison with Similar Compounds
Similar Compounds
Efavirenz: A non-nucleoside reverse transcriptase inhibitor with a similar benzoxazine structure.
DIMBOA: A benzoxazine derivative involved in plant defense mechanisms.
Uniqueness
Methanone, (1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl- is unique due to its versatile applications across different fields and its ability to undergo various chemical transformations. Its structure allows for modifications that can enhance its properties for specific applications, making it a valuable compound in scientific research and industry.
Properties
CAS No. |
90284-44-9 |
|---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2,4-dihydro-1H-3,1-benzoxazin-2-yl(phenyl)methanone |
InChI |
InChI=1S/C15H13NO2/c17-14(11-6-2-1-3-7-11)15-16-13-9-5-4-8-12(13)10-18-15/h1-9,15-16H,10H2 |
InChI Key |
CFUWUAUHXZIICW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2NC(O1)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















